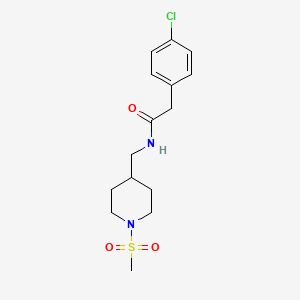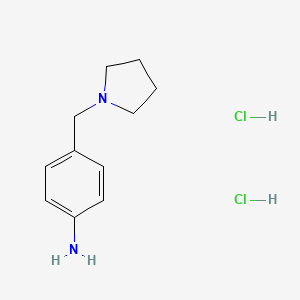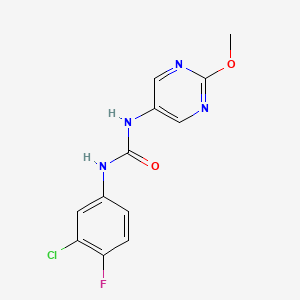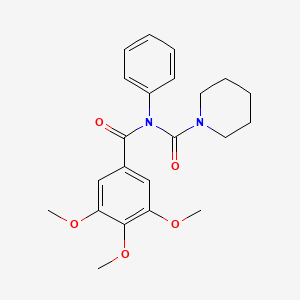
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a pyrazole derivative, characterized by a cyclopentyl group attached to the third carbon, a methyl group attached to the first nitrogen, and an aldehyde group at the fourth carbon of the pyrazole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of cyclopentanone with hydrazine hydrate to form 3-cyclopentyl-1H-pyrazole . This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate . The final step involves the formylation of the methylated pyrazole using Vilsmeier-Haack reaction conditions, which include the use of phosphorus oxychloride and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: cyclopentanone reaction with hydrazine hydrate, methylation, and formylation . Reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
科学的研究の応用
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the cyclopentyl group.
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution pattern.
Uniqueness
3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity . The combination of these substituents can enhance its binding affinity to specific targets and improve its stability under various conditions .
特性
IUPAC Name |
3-cyclopentyl-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-9(7-13)10(11-12)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGKTGUNDFKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)

![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2708129.png)
![N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)



